6-Azauridine

Vue d'ensemble

Description

L’azauridine, également connue sous le nom de 6-azauridine, est un analogue de nucléoside de purine possédant des propriétés antitumorales et antivirales significatives. Elle a été étudiée de manière approfondie pour son potentiel dans le traitement de divers cancers et infections virales. L’azauridine agit en inhibant la synthèse de l’ADN et en induisant l’apoptose dans les cellules malignes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’azauridine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l’uridine avec l’hydrazine pour former la 6-azauridine. La réaction se produit généralement dans des conditions douces, avec l’utilisation de solvants tels que l’eau ou l’éthanol. Le processus implique les étapes suivantes :

Formation de l’hydrazone : L’uridine réagit avec l’hydrazine pour former un intermédiaire hydrazone.

Cyclisation : L’hydrazone subit une cyclisation pour former la this compound.

Méthodes de production industrielle

La production industrielle de l’azuridine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Phosphorylation and Dephosphorylation Reactions

6-Azauridine undergoes enzymatic dephosphorylation from its monophosphate form (6-azauridylic acid) via microbial action. This process employs microorganisms like Enterobacteriaceae and Bacillaceae in nutrient-rich aqueous media containing glucose, ammonium sulfate, and magnesium sulfate. The reaction yields this compound through cleavage of the 5′-phosphate group . Conversely, phosphorylation of this compound with ethyl levulinate and subsequent saponification produces 2',3'-O-[1-(2-carboxyethyl)ethylidene]-6-azauridine. This derivative is further phosphorylated to its 5′-monophosphate, enabling covalent attachment to agarose resins for enzyme immobilization .

Carbonylation and Carbonate Formation

Reaction with phosgene in hexamethylphosphoric triamide (HMPT) generates bis-(2′,3′-O-carbonyl-6-azauridine)-5′,5″-carbonate. Methanolysis converts this intermediate to bis-(this compound)-5′,5″-carbonate, while treatment with imidazole in DMF yields bis-(2,2′-anhydro-6-azauridine)-5′,5″-carbonate .

| Reaction Condition | Product | Yield |

|---|---|---|

| Phosgene + HMPT | Bis-(2′,3′-O-carbonyl-6-azauridine) | High |

| Methanolysis | Bis-(this compound)-5′,5″-carbonate | 75% |

| Imidazole/DMF | Bis-(2,2′-anhydro-6-azauridine)-carbonate | 68% |

Chlorination with Thionyl Chloride

Treatment with thionyl chloride in HMPT produces three chloro derivatives:

-

5-Chloro-5′-deoxy-6-azauridine

-

5′-Chloro-5′-deoxy-2′,3′-O-sulphinyl-6-azauridine (two isomers)

Methanolysis of the sulphinyl isomers yields 5′-chloro-5′-deoxy-6-azauridine, while imidazole/DMF converts them into a single 2,2′-anhydro derivative .

Condensation with Ethyl Levulinate

This compound reacts with ethyl levulinate under acidic conditions to form 2',3'-O-[1-(2-carboxyethyl)ethylidene]-6-azauridine. This reaction protects the ribose hydroxyl groups, facilitating downstream modifications such as phosphorylation .

Structural and Conformational Modifications

This compound’s ribose adopts a C3′-endo (N) puckering (60% population) in aqueous solution, differing from uridine’s 56% N conformation. The glycosidic bond remains anti, but stacking interactions vary: β-cyanuryl derivatives exhibit shielded proton shifts due to non-aromatic H-bonding, unlike uridine’s π-stacking .

| Compound | C3′-endo Puckering (%) | Δδ (H5) at High Concentration |

|---|---|---|

| This compound | 60 | -0.02 ppm |

| Uridine | 56 | -0.05 ppm |

Enzymatic and Lysosomal Interactions

This compound induces autophagic flux in cancer cells by activating lysosomal function. In H460 cells, it upregulates LAMP1 mRNA (2.5-fold) and increases LysoTracker staining intensity by 40%, correlating with autophagy-mediated cell death .

Applications De Recherche Scientifique

Antitumor Activity

6-Azauridine has been extensively studied for its antitumor properties. Research indicates that it induces autophagy-mediated cell death, particularly in various human cancer cell lines.

Case Study: p53 Status Influence

A notable study demonstrated that the cytotoxic effects of 6-AZA were more pronounced in p53-mutant cells compared to wild-type cells, suggesting a critical role for p53 in mediating the compound's effects .

| Cell Line | p53 Status | Cell Viability (%) | Mechanism |

|---|---|---|---|

| H460 | Mutant | 30 | Apoptosis |

| H1299 | Wild-type | 60 | Cell Cycle Arrest |

Antiviral Activity

This compound also shows promise as an antiviral agent. Its efficacy has been evaluated against various viruses, including those causing respiratory infections.

Research Findings

- In studies involving swine infected with transmissible gastroenteritis virus, there was some indication of antiviral activity, although enhancement of disease was also noted .

- A broader evaluation across multiple viral strains demonstrated variable effectiveness, with certain strains showing susceptibility to 6-AZA treatment .

| Virus Type | Model Organism | Efficacy Observed |

|---|---|---|

| Herpesvirus hominis | Mouse | Moderate |

| Transmissible gastroenteritis | Swine | Variable |

| Influenza virus | Rabbit | Slight |

RNA Research Applications

Recent studies have explored the use of modified forms of this compound in RNA research. For instance, conjugating a thiophene ring to 6-AZA has facilitated the development of fluorescent RNA constructs that can be utilized to monitor antibiotic binding through FRET (Fluorescence Resonance Energy Transfer) techniques .

Innovative Uses

- The modified this compound triphosphate can be incorporated into RNA transcripts, allowing for enhanced tracking of RNA interactions and dynamics within cellular systems.

Insecticidal Properties

Beyond its applications in human health, 6-AZA has been identified as an inhibitor in pest control research. Its potential as an anti-insect agent was noted in studies focusing on fruit fly species, where it exhibited inhibitory effects on specific biological pathways essential for insect development .

Mécanisme D'action

L’azauridine exerce ses effets en inhibant la synthèse de l’ADN et en induisant l’apoptose dans les cellules malignes. Elle cible des enzymes spécifiques impliquées dans la réplication de l’ADN, ce qui entraîne une perturbation des processus cellulaires et finalement la mort cellulaire. Les cibles moléculaires comprennent la thymidylate synthase et la ribonucléotide réductase, qui sont essentielles pour la synthèse de l’ADN .

Comparaison Avec Des Composés Similaires

L’azauridine est unique parmi les analogues de nucléoside de purine en raison de son mécanisme d’action spécifique et de son large spectre d’activité. Des composés similaires comprennent :

Fluorouracile : Un autre analogue de nucléoside utilisé dans le traitement du cancer.

Cytarabine : Un analogue de nucléoside ayant des propriétés antivirales et anticancéreuses.

Gemcitabine : Connue pour son utilisation en chimiothérapie.

Comparée à ces composés, l’azuridine présente des avantages distincts en termes de ciblage spécifique des enzymes de synthèse de l’ADN et de sa capacité à induire l’apoptose dans une large gamme de cellules malignes .

Si vous avez d’autres questions ou si vous avez besoin de plus d’informations, n’hésitez pas à nous contacter !

Activité Biologique

6-Azauridine (6-AZA) is a pyrimidine nucleoside analogue that has garnered attention for its biological activities, particularly in cancer treatment and antiviral applications. This article synthesizes findings from various studies to elucidate the compound's mechanisms of action, efficacy, and potential therapeutic applications.

6-AZA exhibits multiple mechanisms that contribute to its biological activity:

1. Induction of Autophagy:

Research indicates that 6-AZA induces autophagy-mediated cell death in various human cancer cells. It activates autophagic flux through the enhancement of lysosomal function, leading to increased cytotoxicity in cancer cells such as H460 and H1299. In H460 cells, 6-AZA treatment resulted in apoptosis, while in H1299 cells, it caused cell cycle arrest without reversing effects with chloroquine, a lysosomal inhibitor .

2. Antitumor Activity:

The compound has demonstrated significant antitumor effects. In a study, it was shown that the cytotoxicity of 6-AZA correlates with the degree of autophagy-induced cell death across different cancer cell lines. Notably, the presence of p53 status influences the efficacy of 6-AZA; wild-type p53 cells showed greater sensitivity compared to mutant p53 cells .

3. Antiviral Properties:

6-AZA has been evaluated for its antiviral activity against various viruses. In coordinated studies involving multiple species (mice, rabbits, swine, cats, and ferrets), 6-AZA exhibited some antiviral effects against transmissible gastroenteritis virus in swine, although toxicity was observed in several experimental models . The compound's efficacy was not as robust as that of other antiviral agents tested concurrently.

Table 1: Summary of Biological Activities of this compound

Case Study: Autophagy-Mediated Cell Death

In a detailed investigation into the mechanism by which 6-AZA induces cell death, researchers found that treatment with 10 μM of 6-AZA for 24 hours led to significant increases in autophagosome formation and elevated levels of LC3-II protein in H460 cells. This was indicative of enhanced autophagy. Furthermore, when treated with chloroquine, a marked reduction in cell viability was observed, confirming the role of autophagy in mediating cell death .

Case Study: Antiviral Evaluation

A comprehensive study assessed the antiviral activity of 6-AZA across multiple viral infections. While some antiviral effects were noted against transmissible gastroenteritis virus in swine, overall efficacy was limited and accompanied by toxicity in most animal models tested. This highlights the need for further investigation into the therapeutic window and safety profile of 6-AZA when used as an antiviral agent .

Propriétés

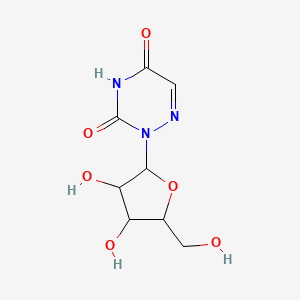

IUPAC Name |

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXSYVWAUAUWLD-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960091 | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in water | |

| Record name | SID8139884 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

6-Azauridine (AzUrd) is a broad-spectrum antimetabolite that inhibits both DNA and RNA virus multiplication. Prior work indicated that several AzUrd-sensitive viruses induced an increase in the level of uridine kinase, and this might explain the selective activity of AzUrd on such viruses. Present studies compared AzUrd sensitive and resistant viruses with respect to their orotic acid pathways by labeling cells with [14C]-orotic acid during the latent period of viral infection. No differences were detected by this method with either vaccinia, Newcastle disease, or vesicular stomatitis viruses. AzUrd inhibits transport of orotic acid into the cell by 30%, while incorporation of orotic acid into cellular RNA is inhibited by 50% (taking into consideration the 30% already noted) when the highest concentration of antimetabolite is used. This suggests that, in addition to blocking orotidylic acid decarboxylase, AzUrd may act on some other site (sites) of action in the inhibition of virus multiplication., ... pyrazofurin and 6-azauridine, two nucleoside analogues that are assumed to interfere with OMP decarboxylase, another enzyme involved in the biosynthesis of pyrimidine ribonucleotides, potentiate the cytocidal activity of Ce-Cyd., Azacitidine is readily deaminated to azauridine and further degraded. It is incorporated into DNA and alters gene expression. ... Azacitidine causes hypomethylation of DNA both in vivo and in vitro. | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether, ethanol | |

CAS No. |

54-25-1 | |

| Record name | 6-Azauridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(β-D-ribofuranosyl)-1,2,4-triazine-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AZAURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVB29RCPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.